![molecular formula C8H15NO B1267026 1-Azabicyclo[2.2.2]octane-4-methanol CAS No. 26608-58-2](/img/structure/B1267026.png)
1-Azabicyclo[2.2.2]octane-4-methanol
概要
説明
“1-Azabicyclo[2.2.2]octane-4-methanol” is a reagent used in the preparation of Umeclidinium Bromide-d5, which is considered as a potentially long-acting antimuscarinic agent . It is also known as "(1-Azabicyclo [2.2.2]oct-4-yl) (diphenyl)methanol" .
Synthesis Analysis
The synthesis of 1-alkyl-1-azonia-4-azabicyclo [2.2.2]octane bromide was carried out according to a previously applied methodology . Potassium hydroxide was added to the precursor solution, which was previously dissolved in anhydrous methanol. The reaction proceeded at ambient temperature with continuous stirring for 1 hour .Molecular Structure Analysis
The molecular formula of “1-Azabicyclo[2.2.2]octane-4-methanol” is C8H15NO . Its molecular weight is 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c10-7-8-1-4-9 (5-2-8)6-3-8/h10H,1-7H2 .Chemical Reactions Analysis
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Azabicyclo[2.2.2]octane-4-methanol” include a melting point of >180°C (dec.), a predicted boiling point of 440.3±25.0 °C, and a predicted density of 1.18±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .科学的研究の応用
Preparation of Umeclidinium Bromide
This compound is used as a reagent in the preparation of Umeclidinium Bromide , which is considered a potentially long-acting antimuscarinic agent .
Thermophysical Property Data
The National Institute of Standards and Technology (NIST) has critically evaluated thermophysical property data for this compound . This data can be useful in various scientific and industrial applications.
Cyclodextrin Polymers
Cyclodextrin polymers, which are a series of cyclic oligosaccharides formed by amylose, have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation . This compound could potentially be used in the synthesis of these polymers .
Cancer Immunotherapy
Recent advances in cyclodextrin-based materials for cancer immunotherapy have been summarized . This compound could potentially be used in the development of these materials .
Conversion of Oximes
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate, which can be prepared from commercially available 1,4-diazabicyclo[2.2.2]octane, converts oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides, respectively . This compound could potentially be used in similar reactions .
Environmental Remediation
Cyclodextrin polymers have been used in environmental remediation . This compound could potentially be used in the synthesis of these polymers, contributing to environmental remediation efforts .
特性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-8-1-4-9(5-2-8)6-3-8/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGCTNQYCZTVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181163 | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octane-4-methanol | |
CAS RN |
26608-58-2 | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026608582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azabicyclo[2.2.2]octan-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


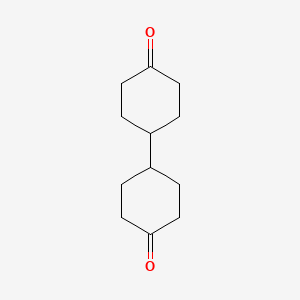
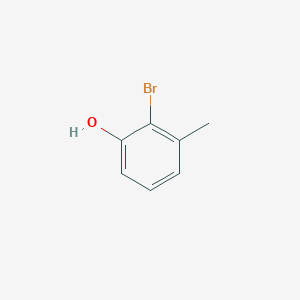
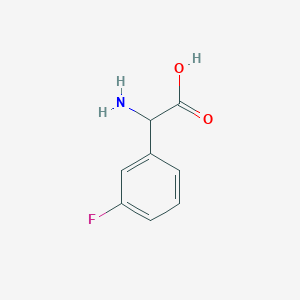

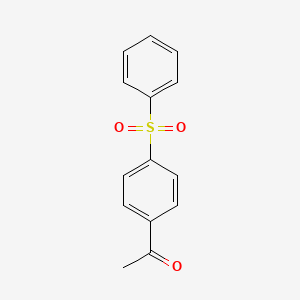
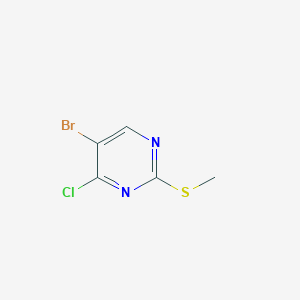
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
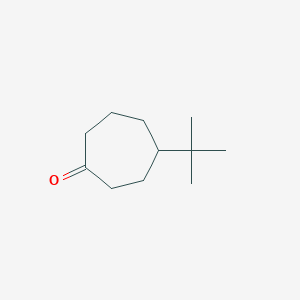

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)


